molecular formula C6H6N4O B011163 2-Amino-3-cyano-5-methylpyrazine 1-oxide CAS No. 19994-56-0

2-Amino-3-cyano-5-methylpyrazine 1-oxide

Cat. No. B011163
CAS RN: 19994-56-0
M. Wt: 150.14 g/mol
InChI Key: LOUMHCRSPDRZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-cyano-5-methylpyrazine 1-oxide (ACMPO) is a synthetically produced pyrazine derivative that has recently been the subject of numerous scientific studies. It is an organic compound with a molecular formula of C5H5N3O, and is typically made by reacting 2-amino-3-cyano-5-methylpyrazine with sodium nitrite in an aqueous solution. This compound has a broad range of applications in the field of scientific research, particularly in the study of biochemical and physiological processes.

Scientific Research Applications

Proteomics Research

2-Amino-3-cyano-5-methylpyrazine 1-oxide: is utilized in proteomics research, where it serves as a specialty product . Its molecular properties allow for its use in the identification and quantification of proteins, as well as the analysis of their modifications and interactions. This compound’s stability and reactivity make it suitable for labeling or modifying proteins, which can be critical for understanding biological processes at a molecular level.

Agricultural Chemistry

In agricultural chemistry, this compound might find applications as a precursor or an active ingredient in the formulation of agrochemicals. Its structural features could be leveraged to design pesticides or herbicides with specific modes of action against pests or weeds, contributing to increased crop protection and yield.

Each of these applications leverages the unique chemical structure and properties of 2-Amino-3-cyano-5-methylpyrazine 1-oxide to fulfill specific research and industrial needs. The compound’s versatility highlights its importance in scientific research and its potential to contribute to advancements across multiple fields. Information based on current data available .

properties

IUPAC Name

4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUMHCRSPDRZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N)C(=N1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575828
Record name 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyano-5-methylpyrazine 1-oxide

CAS RN

19994-56-0
Record name 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 3
Reactant of Route 3
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 4
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 5
Reactant of Route 5
2-Amino-3-cyano-5-methylpyrazine 1-oxide
Reactant of Route 6
2-Amino-3-cyano-5-methylpyrazine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.